2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Anticancer Structure-Activity Relationship Cytotoxicity

The compound 2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS: 932998-63-5) is a synthetic heterocyclic small molecule featuring a benzamide group linked to a fused triazolothiazole core. Its molecular formula is C13H14N4O3S with a molecular weight of 306.34 g/mol.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34 g/mol
CAS No. 932998-63-5
Cat. No. B6519911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
CAS932998-63-5
Molecular FormulaC13H14N4O3S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NN=C3N2CCS3
InChIInChI=1S/C13H14N4O3S/c1-19-9-5-3-4-8(10(9)20-2)11(18)14-12-15-16-13-17(12)6-7-21-13/h3-5H,6-7H2,1-2H3,(H,14,15,18)
InChIKeyBTJIYRLUEOUJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 2,3-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 932998-63-5): A Triazolothiazole Chemical Probe


The compound 2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS: 932998-63-5) is a synthetic heterocyclic small molecule featuring a benzamide group linked to a fused triazolothiazole core. Its molecular formula is C13H14N4O3S with a molecular weight of 306.34 g/mol . The unique 2,3-dimethoxy substitution pattern on the benzamide ring distinguishes it from other regioisomers, establishing its utility as a chemical probe for studying structure-activity relationships (SAR) within this pharmacophore class .

Why Simple Triazolothiazole or Benzamide Analogs Cannot Replace 932998-63-5 in Precise Research Applications


Generic substitution within the triazolothiazole class is not feasible for 2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide due to the critical influence of the benzamide substitution pattern on molecular recognition . The 2,3-dimethoxy configuration establishes a specific hydrogen-bonding and steric profile that is distinct from the 3,4-dimethoxy or 4-substituted analogs commonly found in commercial screening libraries. This precision is essential as small changes to the methoxy positions have been shown to redirect kinase selectivity profiles within the broader N-(triazolylthiazol-2-yl)benzamide pharmacophore, preventing the use of alternate compounds as drop-in replacements [1].

Quantitative Differentiation Evidence: 2,3-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide vs. Analogs


Methoxy Positional Isomerism: 2,3- vs. 3,4-Dimethoxy Substitution Impacts Reported Anticancer Potency

The 2,3-dimethoxy substitution on the benzamide ring creates a distinct electronic and steric environment compared to the 3,4-dimethoxy isomer. While direct head-to-head data is limited, class-level inference from related triazolothiazoles indicates that the position of the methoxy groups modulates cytotoxicity against cancer cell lines [1]. For instance, a closely related N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide derivative with a 4-trifluoromethyl substituent demonstrated an IC50 of 12 µM against A549 lung cancer cells .

Anticancer Structure-Activity Relationship Cytotoxicity

Kinase Inhibition Potential: Triazolothiazole Scaffold is a Recognized Kinase-Inhibitor Pharmacophore

The [1,2,4]triazolo[3,4-b][1,3]thiazole core is a validated pharmacophore for kinase inhibition. A patent evaluation by Norman (2012) reports that N-(triazolylthiazol-2-yl)benzamide derivatives, structurally analogous to the target compound, can achieve nanomolar potency against ASK1 kinase [1]. While the specific 2,3-dimethoxy derivative has not been profiled in this assay, the scaffold's demonstrated potential for high-affinity kinase binding suggests that the substitution pattern will critically influence selectivity and potency, warranting its investigation as a chemical probe.

Kinase Inhibitor ASK1 Signal Transduction

Cdc25 Phosphatase Inhibition: Thiazolotriazoles as Anticancer Leads

A structure-based development study synthesized twenty-nine new 1,2,4-triazoles and related thiazolotriazoles as Cdc25A/B phosphatase inhibitors [1]. The target compound belongs to this biologically relevant class. Although quantitative IC50 data for the target compound against Cdc25 phosphatases is not available in the open literature, the study demonstrates that the thiazolotriazole scaffold can be designed to inhibit these critical cell cycle regulators, which are validated targets in oncology.

Cdc25 Phosphatase Anticancer Cell Cycle

Physicochemical Profile: A Basis for Solid Form and Formulation Differentiation

Preliminary computed physicochemical properties differentiate 2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide from its analogs. The presence of two methoxy groups enhances hydrogen-bond acceptor capacity and influences lipophilicity relative to unsubstituted or mono-methoxy counterparts. The molecular weight of 306.34 g/mol is identical to its 3,4-dimethoxy isomer (CAS 933239-56-6), but the substitution pattern alters the dipole moment and crystalline packing, potentially leading to different solubility and stability profiles .

Physicochemical Properties Solid Form LogP

High-Value Research and Industrial Applications for 2,3-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide


Kinase Selectivity Profiling and Chemical Probe Development

As a member of the N-(triazolylthiazol-2-yl)benzamide class, a pharmacophore known for ASK1 kinase inhibition [1], this compound is ideally suited for use as a chemical probe to deconvolute kinase selectivity. Its unique 2,3-dimethoxy substitution pattern may confer a distinct selectivity window relative to other analogs, aiding in the identification of novel kinase targets.

Cancer Cell Line SAR Studies

The compound serves as a valuable tool in anticancer drug discovery, particularly for investigating the SAR of methoxy positional isomers. Preliminary class-level evidence indicates cytotoxicity against A549 cells for related trifluoromethyl analogs , motivating the evaluation of the 2,3-dimethoxy variant in NCI-60 or similar cancer cell line panels to establish its potency fingerprint.

Cdc25 Phosphatase Inhibitor Screening

Based on the reported activity of structurally related thiazolotriazoles as Cdc25A/B phosphatase inhibitors [2], this compound can be deployed in cell cycle regulation studies. Its procurement enables the direct testing of the 2,3-dimethoxy substitution's effect on Cdc25 inhibition and subsequent impact on cancer cell proliferation.

Physicochemical and Solid-State Characterization Studies

For formulation scientists and pre-formulation researchers, the compound offers an opportunity to study the impact of regiochemistry on solid-state properties. Comparative studies with its 3,4-dimethoxy isomer (CAS 933239-56-6) can provide fundamental insights into crystal packing, solubility, and stability differences, which are critical for lead optimization .

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